molecular formula C19H20N2O5 B250468 Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate

Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate

Cat. No.: B250468
M. Wt: 356.4 g/mol
InChI Key: MYTDHGDTFMYVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate, also known as MECB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate is not fully understood, but it is thought to inhibit cancer cell growth by inducing apoptosis, or programmed cell death. It may also inhibit cell proliferation by disrupting the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, this compound is also highly toxic, which can limit its use in certain experiments. Additionally, this compound is not water-soluble, which can make it difficult to work with in some applications.

Future Directions

There are several potential future directions for research on Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate. One area of interest is the development of more water-soluble derivatives of the compound, which would make it easier to work with in certain applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, this compound may have potential applications in other areas of research, such as imaging and diagnostics.

Synthesis Methods

Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate can be synthesized using a multistep process that involves the reaction of benzoic acid with thionyl chloride to form benzoic acid chloride. The resulting compound is then reacted with 4-aminobenzamide to form 4-(benzamido)benzoic acid. The final step involves the reaction of the intermediate compound with N-(2-methoxyethyl)carbonyl chloride to form this compound.

Scientific Research Applications

Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate has been studied extensively for its potential use in drug development, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, this compound has been studied for its potential use as a fluorescent probe in imaging studies.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 3-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C19H20N2O5/c1-25-11-10-20-17(22)13-6-8-16(9-7-13)21-18(23)14-4-3-5-15(12-14)19(24)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

MYTDHGDTFMYVKQ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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